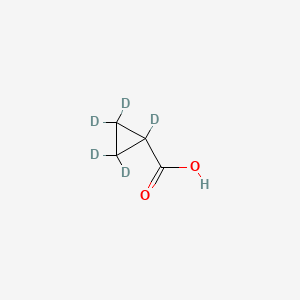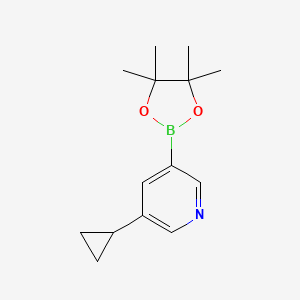
3,5-Difluoro-4-isopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-isopropoxybenzoic acid is a chemical compound with the CAS Number: 1344109-54-1 . It has a molecular weight of 216.18 and a linear formula of C10H10F2O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H10F2O3 . More detailed structural information might be available in databases like ChemSpider .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
A Practical Synthesis of Key Intermediates : The development of synthetic routes for fluorinated benzoic acids has been a significant area of interest due to their utility in producing pharmaceuticals and materials. For example, Zhang et al. (2020) describe a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlighting the synthesis' efficiency and the improvement of overall yield through controlled reaction conditions. This work underscores the importance of fluorinated benzoic acids in medicinal chemistry and their potential utility in various scientific applications (Zhang et al., 2020).
Photophysical Behavior of DFHBI Derivatives : Research by Santra et al. (2019) focuses on the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules used in RNA imaging. Their findings highlight the significant impact of fluorination on the fluorescence properties of these molecules, providing insights into the design of fluorinated compounds for bioimaging applications (Santra et al., 2019).
Regioflexible Substitution of Difluorobenzene : The work by Schlosser and Heiss (2003) demonstrates the regioflexible substitution of 1,3-difluorobenzene, leading to the synthesis of various difluorobenzoic acids. This study illustrates the versatility of difluorobenzenes as precursors for synthesizing structurally diverse fluorinated benzoic acids, highlighting the role of modern organometallic methods in achieving regioselective functionalization (Schlosser & Heiss, 2003).
Continuous Flow Synthesis : Deng et al. (2015) report a continuous flow synthesis of 2,4,5-trifluorobenzoic acid, showcasing the advantages of microreactor technology in the efficient production of fluorinated benzoic acids. This approach demonstrates the potential for scalable and environmentally friendly synthesis of complex fluorinated compounds (Deng et al., 2015).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
3,5-difluoro-4-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOBUACMSAPVJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














